molecular formula C8H8BrNO2 B572115 2-Bromo-6-methoxybenzamide CAS No. 1261581-85-4

2-Bromo-6-methoxybenzamide

Cat. No.: B572115
CAS No.: 1261581-85-4
M. Wt: 230.061
InChI Key: RJASMINSPMLOQL-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methoxybenzamide typically involves the bromination of 6-methoxybenzamide. One common method is the selective bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a light source to facilitate the reaction. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-Bromo-6-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.

    2-Bromo-4-methoxybenzamide: Bromine and methoxy groups are positioned differently on the benzene ring.

    2-Chloro-6-methoxybenzamide: Chlorine atom replaces the bromine atom.

Uniqueness: 2-Bromo-6-methoxybenzamide is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and interactions with biological targets. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups on the benzene ring provides a balance that can be exploited in various chemical reactions and biological applications .

Properties

IUPAC Name

2-bromo-6-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJASMINSPMLOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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